1,5-Dibromo-2,4-pentanedione is a halogenated derivative of pentanedione with potential applications as a synthetic intermediate in organic chemistry and drug development. This compound, also known as 1,5-dibromoacetylacetone, provides reactive sites for further chemical modifications, making it valuable for constructing more complex molecular architectures. The bromine atoms on the terminal positions of the 2,4-pentanedione structure make it a versatile precursor for nucleophilic substitution reactions and various cyclization processes.
The following table summarizes the key physical and chemical properties of this compound as identified from the search results:
| Property | Value / Description |
|---|---|
| CAS Number | 68864-57-3 [1] [2] [3] |
| Molecular Formula | C5H6Br2O2 [1] [2] [3] |
| Molecular Weight | 257.91 g/mol [1] [3] |
| Melting Point | 6-7 °C [1] |
| Boiling Point | 296.0±20.0 °C (Predicted) [1] |
| Density | 1.958±0.06 g/cm³ (Predicted) [1] |
| pKa | 6.89±0.10 (Predicted) [1] |
| Synonym | 1,5-Dibromoacetylacetone [3] |
| IUPAC Name | 1,5-dibromopentane-2,4-dione [3] |
While a detailed, peer-reviewed synthesis protocol for this compound was not found in the search results, the available information points to its preparation via bromination of 2,4-pentanedione [4] [1]. One source indicates that the product has been listed as "DISCONTINUED" [1], which suggests that its commercial availability might be limited and researchers may need to synthesize it in-house.
The general synthetic route involves the reaction of 2,4-pentanedione with bromine. Guidance literature suggests performing this reaction in a solvent like tetrachloromethane at 60°C [4]. The workflow for this general bromination process can be summarized as follows:
According to the search results, this compound may be available for research purposes from specialized chemical suppliers.
Although the search results do not provide comprehensive spectral data for this compound, they do confirm its structural identifiers:
The search yielded a detailed synthesis for a related compound, pentamethylene bromide (1,5-dibromopentane), from tetrahydropyran using hydrobromic acid [5]. This method, reported in Organic Syntheses, involves refluxing tetrahydropyran with HBr generated in situ from bromine, sulfur dioxide, and water, yielding 80-82% of the purified product [5]. While this protocol is for a different compound, it demonstrates reliable methodologies for introducing bromine atoms into a five-carbon chain.
When attempting the synthesis of this compound, consider these general safety measures, especially since the specific hazards for this compound are not fully detailed in the search results:
This compound is a specialized synthetic building block. Researchers should be prepared for in-house synthesis due to its potentially limited commercial availability. The general bromination procedure of 2,4-pentanedione provides a starting point, but optimization and thorough spectroscopic characterization (NMR, MS) will be essential for verifying the identity and purity of the final product.
The table below summarizes the key identification and physical property data available for this compound.
| Property | Value / Description |
|---|---|
| CAS Number | 68864-57-3 [1] [2] |
| Molecular Formula | C5H6Br2O2 [1] [2] |
| Molecular Weight | 257.91 g/mol [1] |
| IUPAC Name | 1,5-dibromopentane-2,4-dione [2] |
| Melting Point | 6-7 °C [1] |
| Boiling Point | 296.0±20.0 °C (Predicted) [1] |
| Density | 1.958±0.06 g/cm³ (Predicted) [1] |
| pKa | 6.89±0.10 (Predicted) [1] |
| Purity | ≥95% (Available for research use) [2] |
While a specific safety data sheet for this compound was not located, the provided search results for a similar compound, 2,4-Dibromo-3-pentanone, highlight significant hazards that are likely relevant. Dibrominated carbonyl compounds can be highly reactive and hazardous [3].
The following protocol, adapted from a procedure for 2,4-Dibromo-3-pentanone, outlines essential safety measures for handling such compounds [3]:
The specific synthetic route to this compound is not detailed in the search results. However, it can be logically inferred that it is synthesized from 2,4-pentanedione (acetylacetone) via bromination. The diagram below outlines this general workflow and its primary role as a chemical building block.
As a chemical intermediate, this compound's key feature is the presence of two highly reactive bromomethyl groups adjacent to carbonyl carbons. This makes it a versatile precursor for:
The search results indicate that commercially available this compound is marked as "DISCONTINUED" by at least one major supplier [1], which may explain the scarcity of recent application protocols.
To advance your research, consider the following steps:
Macrocyclic ligands are cyclic molecules with organic frameworks and donor atoms, with coordination chemistry well-explored for compounds like Dibenzotetraaza[14]annulenes (DBTAAs) which serve as structural models for porphyrins [1].
A practical and economical route to macrocyclic ligands is the condensation reaction between dicarbonyl compounds and diamines [1]. The general synthesis of a tetraamide macrocyclic ligand derived from a dicarbonyl precursor and an amine is illustrated below.
Diagram 1: A general workflow for the synthesis of macrocyclic ligands and their metal complexes.
The following methodology is adapted from the synthesis of macrocycles using trimethoprim and diethyl phthalate, which can serve as a model for reactions involving other active dicarbonyl precursors like 1,5-Dibromo-2,4-pentanedione [2].
Step 1: Ligand Synthesis Combine equimolar amounts (e.g., 10 mmol) of the dicarbonyl compound and the diamine in a suitable solvent (e.g., 50 ml of ethanol each). Reflux the mixture for approximately 3 hours using a heating mantle or water bath. Concentrate the solution to about one-third of its original volume, often by gentle evaporation on a water bath. Cool the mixture to allow the precipitation of crude macrocyclic ligand. Collect the solid by filtration, wash with cold ethanol and diethyl ether, and dry. Further purification can be achieved by recrystallization from ethanol [2].
Step 2: Metal Complex Synthesis Dissolve the macrocyclic ligand (5 mmol) in a minimal amount of warm ethanol (e.g., 20 ml). In a separate container, dissolve the metal salt (5 mmol), such as MnCl₂, CoCl₂, NiCl₂, or CuCl₂, in ethanol (e.g., 10 ml). Combine the two solutions and reflux the mixture for about 3 hours. Concentrate the resulting solution to half its volume and allow it to stand undisturbed at room temperature for ~48 hours to facilitate the slow crystallization of the complex. Filter the microcrystalline product, wash with an ethanol-ether mixture (1:1 ratio), and dry in a vacuum desiccator over an anhydrous desiccant like calcium chloride [2].
Proper characterization is critical to confirm the structure and geometry of the synthesized complexes. Key techniques and their expected outcomes are summarized below.
Table 1: Characterization Techniques for Macrocyclic Ligands and Complexes
| Technique | Application & Sample Preparation | Key Information Obtained |
|---|---|---|
| Molar Conductivity | Dissolved in acetonitrile (~1 mM) at room temperature [2]. | Non-electrolyte nature (10-50 Ohm⁻¹ cm² mol⁻¹) suggests anions are coordinated, supporting a formulation like [M(ML)Cl₂] [2]. |
| Magnetic Moment | Measured on solid sample using the Gouy method [2]. | Number of unpaired electrons; indicates high-spin octahedral geometry for Mn²⁺ (~5.9 B.M.), Co²⁺ (~4.9 B.M.), Ni²⁺ (~3.3 B.M.), and Cu²⁺ (~1.7 B.M.) [2]. |
| IR Spectroscopy | Solid sample in KBr pellet [2]. | Coordination via nitrogen: shifts in ν(N-H) to lower frequencies and appearance of new bands at 543-506 cm⁻¹ assigned to ν(M-N) [2]. |
| Electronic Spectroscopy | Solution in ethanol [2]. | Octahedral geometry confirmed by specific transitions [2]. |
| ¹H NMR Spectroscopy | Ligand dissolved in DMSO-d₆ [2]. | Confirms ligand structure by identifying protons from organic moieties and the absence of NH₂ or OC₂H₅ peaks, supporting macrocycle formation [2]. |
Table 2: Electronic Spectral Data and Proposed Geometry for Metal Complexes
| Complex | Absorption Bands (cm⁻¹) | Assignment | Proposed Geometry |
|---|---|---|---|
| [Mn(ML)Cl₂] | 18,515; 20,405; 26,954 | ^6A₁g → ^4T₁g(G); ^6A₁g → ^4T₂g(G); ^6A₁g → ^4T₂g(D) | Octahedral [2] |
| [Co(ML)Cl₂] | 14,705; 20,833 | ^4T₁g(F) → ^4A₂g(F); ^4T₁g(F) → ^4T₂g(F) | Octahedral [2] |
| [Ni(ML)Cl₂] | 16,129; 25,641 | ^3A₂g(F) → ^3T₁g(F); ^3A₂g(F) → ^3T₁g(P) | Octahedral [2] |
| [Cu(ML)Cl₂] | 20,833; 21,739 | ^2B₁g → ^2B₂g; ^2B₁g → ^2Eg | Distorted Octahedral [2] |
Diagram 2: A logical workflow for the characterization of macrocyclic complexes, showing how different analytical techniques contribute to confirming the final geometry.
This guide outlines a robust, template-based method for synthesizing and characterizing macrocyclic metal complexes. The procedures for condensation and complexation are general and adaptable, likely suitable for using this compound as a precursor. The provided protocols for physical measurements and spectroscopic characterization form a solid foundation for confirming the structure, stoichiometry, and geometry of the resulting complexes, which is vital for researching their potential applications in catalysis, materials science, and drug development.
This compound (CAS: 68864-57-3) is a specialized halogenated diketone with significant potential in organic synthesis and pharmaceutical development. This compound belongs to a class of brominated derivatives that have gained increasing attention due to their diverse biological activities and utility as synthetic intermediates. With the molecular formula C₅H₆Br₂O₂ and a molecular weight of 257.909 g/mol, this compound possesses unique electrophilic properties that make it valuable for various chemical transformations [1]. The presence of two bromine atoms adjacent to carbonyl groups creates reactive centers amenable to nucleophilic substitution, while the diketone moiety enables complex cyclization reactions. These structural features have established this compound as a versatile building block in medicinal chemistry, particularly in the development of antimicrobial agents and enzyme inhibitors targeting therapeutic applications.
The escalating threat of multidrug-resistant pathogens poses a formidable challenge to global public health, with projections indicating a potential toll of over 10 million deaths annually by 2050 [2]. Amidst this background, brominated compounds have emerged as a focal point of interest within organic chemistry and pharmacology due to their diverse biological activities, particularly in the realm of antimicrobial applications. Bromine, positioned between chlorine and iodine in the halogen series, exhibits unique properties that confer distinctive reactivity and potential applications to brominated compounds [2]. The broader implications of brominated compounds extend to industrial applications, including their role as biocides in textiles, wooden furniture, water treatment, and other sectors [2].
This compound possesses distinctive structural characteristics that contribute to its reactivity and potential applications in synthetic chemistry. The compound features two carbonyl groups separated by a methylene bridge, with bromine atoms positioned at the terminal carbon atoms. This arrangement creates a symmetrical structure that can exhibit keto-enol tautomerism, potentially influencing its chemical behavior and biological activity [1]. The presence of electron-withdrawing bromine atoms adjacent to the carbonyl groups enhances the compound's electrophilic character, making it susceptible to nucleophilic attack at both the carbon-bromine and carbonyl carbon positions.
The molecular properties of this compound contribute significantly to its utility in pharmaceutical applications. Computational analyses of similar brominated compounds reveal that strategic halogen incorporation can enhance biological activity and influence drug-likeness parameters [2]. These properties are critical considerations in drug development, where optimal balance between hydrophobicity and hydrophilicity determines compound bioavailability and metabolic stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Description |
|---|---|---|
| Molecular Formula | C₅H₆Br₂O₂ | - |
| Molecular Weight | 257.909 g/mol | - |
| IUPAC Name | 1,5-dibromopentane-2,4-dione | Systematic nomenclature |
| Purity | ≥95% | Typical commercial specification [1] |
| Storage | -20°C | Recommended storage condition [1] |
| SMILES | C(C(=O)CBr)C(=O)CBr | Simplified molecular input line entry system |
Handling this compound requires strict safety precautions due to the reactive nature of both the bromine substituents and the carbonyl functionalities. Similar dibrominated compounds have been identified as potent lachrymators and skin irritants that can be readily absorbed through the skin, producing a sensation similar to sunburn [3]. Appropriate personal protective equipment including gloves, safety goggles, and lab coats is essential when working with this compound. All manipulations should be conducted in an efficient fume hood to prevent exposure to vapors, and contact with skin should be treated immediately by washing with soap solution followed by sodium hydrogen carbonate solution [3].
The compound should be stored cold in well-sealed containers under an inert atmosphere such as nitrogen to minimize decomposition and prevent the release of irritating vapors [3]. Particular care should be taken when the compound is used at elevated temperatures, as increased volatility may enhance exposure risks. These handling considerations are consistent with protocols established for structurally similar α-halogenated carbonyl compounds, which require specialized storage and manipulation to ensure both safety and chemical integrity.
The synthesis of this compound can be approached through halogenation strategies similar to those employed for analogous compounds. While the specific synthesis protocol for this compound is not explicitly detailed in the available literature, the bromination of pentanedione derivatives follows well-established principles. Based on analogous procedures for related brominated compounds, the synthesis typically involves electrophilic bromination of the corresponding diketone precursor using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine [2] [3].
A generalized synthetic procedure derived from similar transformations involves dissolving one equivalent of the 2,4-pentanedione starting material in an anhydrous aprotic solvent such as acetonitrile. The brominating agent (typically NBS) is then added to the reaction flask, and the mixture is heated at approximately 50°C until thin-layer chromatography analysis indicates complete consumption of the starting material. After reaction completion, the solvent is removed under reduced pressure, and the crude product is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is collected and purified using column chromatography on silica gel to obtain the desired dibrominated compound [2].
Table 2: Standard Reaction Conditions for Bromination of Diketones
| Parameter | Condition | Alternative/Purpose |
|---|---|---|
| Solvent | Anhydrous acetonitrile | Inert, aprotic medium |
| Brominating Agent | N-Bromosuccinimide | Controlled bromination |
| Temperature | 50°C | Balance between kinetics and selectivity |
| Reaction Monitoring | TLC | Track starting material consumption |
| Workup | Aqueous/organic partition | Ethyl acetate extraction |
| Purification | Silica gel chromatography | Remove impurities and byproducts |
For larger-scale production, several factors require careful optimization to ensure reproducible yields and product quality. The exothermic nature of bromination reactions necessitates controlled addition of the brominating agent and efficient cooling to prevent side reactions and decomposition. When using molecular bromine as an alternative bromination reagent, significant amounts of hydrogen bromide are evolved as a byproduct, requiring efficient scrubbing or neutralization [3]. The rate of bromine addition must be controlled to allow the fume hood to exhaust the gas effectively, or alternatively, a gas trap system should be implemented.
The reaction time must be optimized to ensure complete conversion while minimizing the formation of degradation products. Similar bromination procedures typically require 20-40 minutes for reagent addition, followed by continued reaction until starting material consumption is confirmed by analytical methods [3]. Post-reaction, the mixture is often evacuated with a water pump to remove dissolved hydrogen bromide before immediate purification by fractional distillation under reduced pressure. These measures help maintain product integrity and prevent decomposition that might occur during prolonged storage of the crude reaction mixture.
This compound and structurally related bromophenol derivatives have demonstrated significant antibacterial properties against clinically relevant pathogens. Research has shown that simple brominated molecules can exhibit good anti-Staphylococcus aureus activity, including against methicillin-resistant Staphylococcus aureus (MRSA), a concerning drug-resistant strain [2]. The antibacterial efficacy of these compounds has been assessed through standardized methods including the microbroth dilution assay conducted in 96-well culture plates, with stock solutions typically prepared in dimethyl sulfoxide (DMSO) at concentrations of 20 mg/mL [2].
Beyond direct antibacterial activity, these compounds also inhibit biofilm formation in S. aureus and MRSA, targeting a common resistant pathway of pathogens [2]. This anti-biofilm activity is particularly valuable from a therapeutic perspective, as biofilms contribute significantly to antibiotic resistance and persistent infections. Additionally, while brominated compounds may display less effectiveness against Gram-negative bacteria like Pseudomonas aeruginosa, they still manifest notable effects on virulence properties such as pyocyanin production and swarming motility [2]. These findings suggest that this compound derivatives may function as anti-virulence agents against challenging Gram-negative pathogens.
Brominated diketones demonstrate significant potential as enzyme inhibitors targeting biologically important proteins. Research on structurally related compounds has revealed that molecules containing the ethane 1,2-dione moiety are potent inhibitors of carboxylesterases (CEs) [4]. These ubiquitous enzymes are found in various human and animal tissues and play crucial roles in the metabolism of xenobiotics, including numerous natural products and clinically used drugs. The inhibitory power of 1,2-dione derivatives depends primarily upon the hydrophobicity of the molecule (as measured by clogP), but also on the electrophilicity of the carbonyl group [4].
Structure-activity relationship studies indicate that the presence of bromine atoms adjacent to carbonyl groups enhances inhibitory potency against carboxylesterases. For example, 1,4-dibromo-1,4-diphenylbutane-2,3-dione demonstrates potent inhibition of human intestinal carboxylesterase (hiCE) with a Kᵢ value of 334 ± 25 nM [4]. This inhibitory activity has potential clinical utility in combination therapies, such as ameliorating the delayed diarrhea associated with the anticancer drug irinotecan (CPT-11), which is activated by hiCE in the intestine [4]. The ability to modulate drug metabolism through targeted enzyme inhibition expands the therapeutic applications of brominated diketones beyond their direct antimicrobial effects.
The antibacterial efficacy of this compound derivatives can be evaluated through standardized antimicrobial susceptibility testing methods. The agar well diffusion assay provides a preliminary assessment of antibacterial activity against reference strains such as Staphylococcus aureus ATCC 2793 and Pseudomonas aeruginosa ATCC 27853 [2]. The experimental workflow involves preparing a suspension of the test organism in nutrient broth by overnight culture for 24 hours at 37°C, followed by inoculation of the agar plate surface with the microbial inoculum. Wells with diameters of 6-8 mm are punched aseptically into the agar, and 20 μL of the test solution at the desired concentration is introduced into the well. After suitable incubation under conditions appropriate for the test microorganism, the plates are examined and the diameters of the zones of complete inhibition are measured and recorded [2].
For quantitative assessment of antibacterial activity, the microbroth dilution method in 96-well culture plates provides precise determination of minimum inhibitory concentrations (MICs) [2]. The standard protocol involves preparing a stock solution of the test compound at 20 mg/mL concentration in DMSO, followed by serial two-fold dilutions in autoclaved nutrient broth. Each well of the microtiter plate receives 100 μL of the diluted test material, and 20 μL of 2× resazurin solution is added as a metabolic indicator. After appropriate incubation, the MIC is determined as the lowest concentration that prevents color change of the resazurin indicator, signifying complete inhibition of microbial growth [2].
Evaluation of cellular toxicity is essential for determining the therapeutic potential and selectivity of this compound derivatives. The AlamarBlue cell viability assay provides a reliable, fluorometric method for assessing compound cytotoxicity against mammalian cell lines [2]. The standard protocol involves seeding HEK-293 cells (human embryonic kidney cells) in 96-well plates at a density of 8,000 cells per well and incubating with testing compounds at concentrations typically ranging from 0.078125 to 10 μM (serially diluted 1:1) [2]. Untreated groups are maintained as controls representing 100% cell viability.
After 24 hours of incubation, cells are treated with the AlamarBlue cell viability reagent for an additional 2 hours. Optical density values are then recorded at wavelengths of 570 and 600 nm, and the percentage of cell viability is calculated according to the manufacturer's protocol [2]. The therapeutic index can be calculated from the ratio of cytotoxic concentration to antibacterial concentration, with higher values indicating greater selectivity for bacterial cells over mammalian cells. Compounds demonstrating therapeutic indices above 500 (such as 598 for certain bromophenol derivatives) can be viewed as highly selective with low toxicity to human cells [2].
The anti-biofilm activity of this compound derivatives can be evaluated using standardized biofilm formation assays. The experimental protocol typically involves growing bacterial cultures such as S. aureus or MRSA in the presence of sub-inhibitory concentrations of the test compound, followed by crystal violet staining to quantify adhered biomass [2]. After incubation, the supernatant containing non-adherent cells is carefully removed, and the remaining biofilm is fixed, stained with crystal violet solution, and dissolved in an organic solvent such as ethanol or acetic acid. The absorbance of the dissolved stain is then measured spectrophotometrically, with the absorbance value correlating with the amount of biofilm biomass.
The percent inhibition of biofilm formation is calculated by comparing the absorbance values of treated samples with untreated controls. This assay provides valuable information about the ability of test compounds to disrupt the virulence properties of pathogenic bacteria, which may occur independently of direct bactericidal activity. For P. aeruginosa, additional virulence factors such as pyocyanin production can be quantified spectrophotometrically at 520 nm after extraction with chloroform, providing a more comprehensive assessment of anti-virulence activity [2].
Comprehensive structural characterization of this compound and its derivatives employs a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and purity, with proton NMR spectra typically recorded on spectrometers operating at 400 MHz or higher [2]. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane as an internal standard, with deuterated dimethyl sulfoxide (DMSO-d₆) commonly used as the solvent. Characteristic NMR signals for brominated diketone derivatives include peaks corresponding to aromatic protons (if present), methylene bridges, and methyl groups attached to carbonyl carbons [2].
High-Resolution Mass Spectrometry (HRMS) confirms molecular formula and identity through precise mass determination, while Fourier-Transform Infrared (FTIR) spectroscopy identifies characteristic functional groups through their absorption frequencies. For crystalline derivatives, X-ray crystallography provides definitive structural confirmation and information about molecular conformation in the solid state. Additional analytical techniques including thin-layer chromatography (TLC) and elemental analysis (CHNS/O) further verify purity and composition, ensuring reliable characterization of synthetic compounds [2] [4].
Table 3: Analytical Methods for Compound Characterization
| Technique | Application | Characteristic Features |
|---|---|---|
| ¹H NMR | Structural elucidation | Chemical shifts, coupling patterns, integration |
| ¹³C NMR | Carbon skeleton analysis | Carbonyl signals, aromaticity confirmation |
| HRMS | Molecular formula confirmation | Exact mass matching theoretical value |
| FTIR | Functional group identification | Carbonyl stretches (1690-1710 cm⁻¹) |
| TLC | Purity assessment, reaction monitoring | Single spot indicating homogeneity |
| Elemental Analysis | Composition verification | C, H, N, Br content within 0.4% of theoretical |
Computational approaches provide valuable preliminary data on the drug-likeness and ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of this compound derivatives. In silico analyses calculate essential physicochemical properties relevant to drug development, including clogP (partition coefficient), total surface area (TSA), relative polar surface area, shape index, flexibility, and complexity [2]. These calculations can be performed using specialized software such as DataWarrior (Version 5.2.0), which also enables scaffold analysis using Murcko frameworks generated by eliminating exocyclic double bonds and α-attached atoms [2].
Similarity analysis between molecules can be computed by matching flexophore descriptors derived from molecular structure, involving the creation of a representative range of conformers [2]. Additionally, activity cliff analysis identifies pairs of compounds with high structural similarity but significantly different biological activity using the Structure-Activity Landscape Index (SALI). This approach helps elucidate specific minor modifications within molecular structures that profoundly influence biological activity, guiding rational drug design [2]. These computational methods enable efficient prioritization of lead compounds for further experimental evaluation, accelerating the drug discovery process.
This compound represents a promising chemical scaffold with demonstrated potential in pharmaceutical development, particularly in addressing the growing challenge of antimicrobial resistance. The compound's unique structural features, including the strategic placement of bromine atoms adjacent to carbonyl groups, contribute to its diverse biological activities ranging from direct antibacterial effects against drug-resistant pathogens to inhibition of virulence factors and metabolic enzymes. The detailed experimental protocols provided in these application notes establish standardized methodologies for evaluating both the biological activity and safety profile of this promising compound class.
Future research directions should focus on expanding the structure-activity relationship understanding through systematic modification of the core scaffold, optimizing both antimicrobial potency and pharmacological properties. Additionally, exploration of synergistic combinations with conventional antibiotics may reveal opportunities for revitalizing existing therapeutics against resistant strains. The continued investigation of this compound and its derivatives holds significant promise for addressing urgent unmet medical needs in an era of escalating antimicrobial resistance.
The table below summarizes the basic identifying information for this compound:
| Property | Description |
|---|---|
| Chemical Name | This compound [1] [2] |
| Synonyms | 1,5-Dibromo-pentane-2,4-dione; 1,5-Dibrom-pentan-2,4-dion [2] |
| CAS Number | 68864-57-3 [1] [2] |
| Molecular Formula | C₅H₆Br₂O₂ [1] [2] |
| Molecular Weight | 257.91 g/mol [2] |
The primary application of this compound in coordination chemistry is its role as a precursor in the synthesis of macrocyclic ligands known as Dibenzotetraaza[14]annulenes (DBTAAs) [3].
The following diagram outlines the general role of this compound in synthetic chemistry:
Comprehensive Application Notes and Protocols could not be developed because the search results lack detailed experimental procedures for handling this compound or specific protocols for its use in coordination chemistry.
For practical laboratory work, you will need to consult specialized chemical databases and literature. Here are suggested paths for your research:
The functionalization of 2,4-pentanedione (acetylacetone) is a powerful strategy for generating compounds with significant biological potential. Current research is focused on developing novel synthetic routes to create derivatives that can act as Quorum Sensing Inhibitors (QSI) or direct antimicrobial agents, providing a promising avenue to combat AMR [1].
The table below summarizes the core applications and significance of the functionalization strategies discussed in this document.
| Application Focus | Key Functionalized Structures | Biological Significance & Rationale |
|---|---|---|
| Targeting Antibiotic Resistance [1] | Heteroaromatic-fused derivatives (e.g., 1,2,3-triazoles, isoxazoles) | Acts as stable mimics of the bacterial signaling molecule (S)-DPD; designed to inhibit the LsrK kinase, disrupting microbial communication (Quorum Sensing) and potentially reducing virulence [1]. |
| Direct Antimicrobial Activity [2] | Derivatives from 2,3,4-pentanetrione-3-oxime (e.g., with ethanedithioamide) | Shows selective growth inhibition of Mycobacterium tuberculosis, indicating potential for development into anti-tuberculosis agents [2]. |
| Synthesis of Fluorinated Heterocycles [3] | 4-Fluoropyrazole systems | Introduces fluorine to modulate compound properties like bioavailability and metabolic stability; enables rapid synthesis via a continuous flow process for efficient production [3]. |
Here are detailed methodologies for the key functionalization pathways.
This protocol describes a versatile strategy to synthesize racemic DPD analogs where the carbonyl groups are embedded in stable heteroaromatic rings (e.g., 1,2,3-triazole, isoxazole) to avoid the complex equilibrium of native DPD.
Objective: To synthesize stable, racemic DPD-related compounds for initial biological screening as LsrK kinase inhibitors.
Materials:
Procedure:
1H-NMR; note that full deprotection may be challenging and yields can vary [1].Analysis and Validation: Confirm the structure of intermediates and final products using 1H-NMR, 13C-NMR, and HRMS. The success of the DPD synthesis can be further validated by derivatizing the crude product mixture with o-phenylenediamine to form a stable quinoxaline derivative for characterization [1].
This protocol outlines a telescoped continuous flow process for the direct fluorination of 1,3-diketones followed by in-situ cyclization to 4-fluoropyrazoles, enhancing efficiency and safety.
Objective: To safely and efficiently synthesize 4-fluoropyrazole derivatives from 2,4-pentanedione in a single continuous process.
Materials:
Procedure:
The following workflow diagram illustrates this continuous flow process.
Continuous Flow Synthesis of 4-Fluoropyrazoles
1H-NMR, 19F-NMR, and MS. The yields for various products obtained under optimized conditions are summarized in the table below [3].This protocol is based on a classic synthesis of 2,4-pentanedione derivatives that have shown selective activity against Mycobacterium tuberculosis.
Objective: To synthesize 2,4-pentanedione derivatives and evaluate their preliminary antimicrobial activity.
Materials:
Procedure:
Analysis and Validation: Elucidate the structures using physicochemical and spectral data (IR, NMR) and by correlation with known products [2]. Screen for biological activity against a panel of microorganisms using standard antimicrobial assays [2].
The following tables consolidate key quantitative information from the experimental protocols.
Table 1: Oxidation Optimization for DPD Synthesis [1] This table shows the optimization of the Ru-catalyzed oxidation step, a key stage in the synthesis of DPD precursors.
| Entry | Solvent System | Oxidant (eq) / Catalyst (mol%) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetone | KMnO₄/NaHCO₃/MgSO₄ (3.8/0.6/2.0) | Overnight | No reaction |
| 2 | Acetone | KMnO₄/NaHCO₃/MgSO₄ (3.9/0.6/4.2) | Overnight | Traces |
| 3 | CCl₄/ACN (1:1) | NaIO₄ (2.2) / RuO₂·H₂O (2.5%) | 3 | Traces |
| 4 | CCl₄/ACN (1:1) | NaIO₄ (4.4) / RuO₂·H₂O (2.5%) | 3 | 23 |
| 5 (Optimal) | CHCl₃/ACN/H₂O (1:1:1) | NaIO₄ (4.4) / RuO₂·H₂O (2.5%) | 3 | 52 |
Table 2: Yields of 4-Fluoropyrazoles from Continuous Flow Synthesis [3] This table presents the yields of various 4-fluoropyrazoles synthesized from pentane-2,4-dione and different hydrazines under the optimized continuous flow conditions.
| Diketone | Hydrazine | Solvent for Hydrazine | Product | Yield (%) |
|---|---|---|---|---|
| Pentane-2,4-dione (1a) | NH₂-NH₂·H₂O (3a) | H₂O | 4-Fluoropyrazole (4a) | 74 |
| 1a | 3a | EtOH | 4a | 66 |
| 1a | 3a | MeCN | 4a | 77 |
| 1a | MeNH-NH₂ (3b) | H₂O | 4-Methyl-fluoropyrazole (4b) | 83 |
| 1a | 3b | EtOH | 4b | 73 |
| 1a | PhNH-NH₂ (3c) | EtOH | 4-Phenyl-fluoropyrazole (4c) | 72 |
The following Graphviz diagram maps the logical decision-making process for selecting a functionalization strategy based on research objectives. It integrates the protocols discussed and highlights the role of AI in accelerating development.
Research Strategy for 2,4-Pentanedione Functionalization
The compound 1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- (CAS No. 56568-43-5) has the molecular formula C₁₇H₁₄Br₂O₂ and a molecular weight of 410.105 g/mol [1]. Its canonical SMILES is C1=CC=C(C=C1)C(=O)C(CC(C(=O)C2=CC=CC=C2)Br)Br [1].
The table below summarizes the general synthetic routes identified for this compound from the literature [1]:
| Method | Reagents/Conditions | Notes |
|---|---|---|
| 1 | Bromine; in tetrachloromethane; at 60 °C | - |
| 2 | Chloroform; bromine; higher-melting form | - |
| 3 | Chloroform; bromine; lower-melting form | - |
While direct examples are unavailable, insights from related chemistry suggest potential applications. The two bromine atoms on the 2,4-positions make it a potential di-electrophile, suitable for sequential or double cross-coupling reactions to create complex molecular architectures [1].
This reactivity could be analogous to other dihalogenated systems used in synthesis. For instance, 2,5-dibromothiophene is used in palladium-catalyzed direct (di)heteroarylation to construct conjugated materials [2]. Similarly, copper-catalyzed asymmetric coupling reactions are powerful tools for forming C–C and carbon–heteroatom bonds, often used in the synthesis of natural products and chiral ligands [3]. The following diagram outlines a general workflow for utilizing a di-electrophilic compound like 1,5-Dibromo-2,4-pentanedione in a synthetic campaign.
The table below summarizes the key available data for 1,5-Dibromo-2,4-pentanedione.
| Property | Value / Description |
|---|---|
| CAS Number | 68864-57-3 [1] |
| Molecular Formula | C5H6Br2O2 [1] |
| Molecular Weight | 257.91 g/mol [1] |
| Melting Point | 6-7 °C [1] |
| Boiling Point | 296.0 ± 20.0 °C (Predicted) [1] |
| Density | 1.958 ± 0.06 g/cm³ (Predicted) [1] |
| pKa | 6.89 ± 0.10 (Predicted) [1] |
| Availability | Discontinued; limited suppliers [1]. |
While a specific safety data sheet for this compound was not found, it is crucial to handle it with extreme caution. A closely related compound, 2,4-Dibromo-3-pentanone, is described as a potent lachrymator (tear-gas agent) and a readily absorbed skin irritant [2].
The following diagram outlines the critical steps for safely handling and utilizing this compound in a experimental setting, based on general principles for hazardous reagents.
The search results indicate that this compound is a discontinued compound with limited immediate information on its polymer applications [1]. To proceed with your research, consider the following:
Is this compound commercially available? No. Current supplier information indicates that this compound is discontinued and has very limited commercial availability [1].
What is the primary safety concern when working with this compound? The primary hazards are based on its structural similarity to other dibrominated ketones. It is expected to be a severe skin irritant and a powerful lachrymator (tear-gas agent). All procedures must be conducted in a fume hood with appropriate personal protective equipment [2].
The following table summarizes different reagents and their applications for the controlled bromination of diketones and related compounds.
| Method | Reagent/System | Key Feature | Applicable Substrates | Typical Conditions |
|---|---|---|---|---|
| Specialized Reagent [1] | Bromodimethylsulfonium Bromide (BDMS) | Highly regioselective for α-monobromination; no added base or catalyst needed [1]. | β-Keto esters, 1,3-Diketones [1] | 0-5°C or room temperature [1] |
| Oxidative Bromination [2] | KBr/Fe(NO3)3•9H2O | Uses safe bromide salt; Fe(NO3)3 acts as oxidant [2]. | Aryl alkyl ketones, 1,3-Diketones [2] | 80°C, 4 hours in PhCl/MeCN (3:1) [2] |
| Photochemical Bromination [3] | N-Bromosuccinimide (NBS) / Visible Light | Catalyst-free, green process; precise control via photon flux [3]. | Uracil derivatives, Pyrimidines [3] | Visible light (46 μmol s⁻¹ photon flux), room temperature, acetonitrile [3] |
| Stoichiometry & Solvent Control [3] [2] | NBS or KBr/Fe(NO3)3 | Critical for preventing di/tribromination; solvent choice impacts selectivity [3] [2]. | Various ketones and diketones [3] [2] | Optimized equivalent of brominating agent; solvents like PhCl/MeCN suppress side products [2] |
Here are specific step-by-step procedures for two of the most relevant methods.
This method is excellent for 1,3-diketones and β-keto esters and is known for its simplicity and high selectivity.
This method uses a safe bromide source and is effective for aryl alkyl ketones, which are common precursors or motifs in diketone synthesis.
Why does my reaction still produce dibrominated byproducts even when I use 1 equivalent of NBS? The reaction may be proceeding through a radical pathway that consumes more than one equivalent of NBS. For uracil derivatives, it was found that 2.2 equivalents of NBS were optimal for complete conversion to the monobrominated product without leaving unreacted starting material, as the NBS is also involved in generating the active brominating species (like molecular bromine) [3]. You need to optimize the stoichiometry for your specific substrate.
Besides stoichiometry, what other factors can I adjust to improve selectivity? Solvent choice is critical. A study showed that using a mixture of chlorobenzene and acetonitrile (3:1) effectively suppressed the formation of α,α-dibrominated byproducts compared to using acetonitrile alone [2]. Temperature control is also important; running the reaction at a moderate temperature (e.g., 80°C) provided better control than higher temperatures [2].
My substrate is acid-sensitive. Are there base-free bromination options? Yes. The BDMS method [1] and the visible light-induced method using NBS [3] both proceed without the need for added base or acid, making them suitable for acid-sensitive compounds.
The diagram below outlines a logical decision-making process to select the most appropriate method based on your substrate and goals.
Working with dibrominated compounds requires extreme caution. When developing your guides, a strong emphasis on safety is critical.
While not for the exact molecule you inquired about, the following High-Performance Liquid Chromatography (HPLC) method used for 1,2-Dibromo-2,4-dicyanobutane can serve as a useful starting point for developing your own analytical techniques [2].
Table: Example HPLC Conditions for a Dibrominated Compound
| Parameter | Specification |
|---|---|
| Column | Newcrom R1 (reverse-phase) |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |
| MS Compatibility | Replace Phosphoric Acid with Formic Acid |
| Particle Size | 3 µm particles available for fast UPLC |
| Application | Scalable for preparative separation and pharmacokinetics |
Based on general purification challenges, here are some potential FAQs.
Table: Frequently Asked Questions and Troubleshooting
| Question / Issue | Potential Cause & Solution |
|---|
| The compound appears discolored or decomposes. | Cause: Exposure to heat, light, or air. Decomposition can be catalyzed by impurities [1]. Solution: Ensure low-temperature processing and storage. Use an inert atmosphere (e.g., Nitrogen). Purify via crystallization or silica gel column (sometimes treated with silver nitrate) to remove decomposition products [1]. | | How can I remove colored impurities? | Solution: Treat the crude product with a decolorizing carbon (e.g., 0.5 g per 6-7 g of crude product) in a solvent like a 30% diethyl ether/pentane mixture [1]. | | What is a suitable recrystallization method? | Solution: For a related bicyclic ketone, slow cooling from a pentane solution at -78°C yielded colorless needles [1]. The optimal solvent system for your compound should be determined experimentally. |
The diagram below outlines a general purification and analysis workflow adapted from the procedures found in the search results, which you can use as a template.
| Method | Brominating Agent | Typical Conditions | Key Advantages | Substrate Scope & Selectivity |
|---|---|---|---|---|
| NBS Trituration [1] | N-Bromosuccinimide (NBS) | Room temperature, grinding in mortar & pestle | Simple, high-yield, easy work-up with water [1] | Broad for 1,3-diketones & β-keto esters; excellent monoselectivity [1] |
| NaBr/Oxone Milling [2] | Sodium Bromide (NaBr) & Oxone | Mechanical milling | Green oxidant (NaBr), avoids molecular bromine handling [2] | Broad (1,3-dicarbonyls, alkenes, phenols); good to excellent yields [2] |
| EBMIDTB [3] | Ethylenebis(N-methylimidazolium) ditribromide | 0-5°C | Stable, crystalline solid; high chemoselectivity for monobromination [3] | Effective for 1,3-diketones, β-keto esters, diethyl malonate; selective at low temp [3] |
| V₂O₅/H₂O₂ System [4] | Ammonium Bromide (NH₄Br), V₂O₅, H₂O₂ | ~0°C (ice bath) | Uses ammonium bromide; vanadium pentoxide acts as Lewis acid & oxidant promoter [4] | High yield (e.g., 92%) & selectivity for α-monobromination; avoids hazardous reagents [4] |
Here are the step-by-step procedures for two of the most common and user-friendly methods.
This is a straightforward and highly efficient method.
This method is notable for its green credentials.
Here are solutions to some common problems you might encounter during solvent-free bromination.
Problem: Incomplete Reaction or Low Conversion
Problem: Formation of Di- or Polybrominated Side Products
Problem: Product Decomposition or Colored Impurities
Problem: Poor Regioselectivity with Unsymmetrical 1,3-Diketones
The following diagram maps out a logical pathway to help you choose the best method based on your primary experimental goal.
The table below summarizes the key information found for the synthesis of 1,5-Dibromo-2,4-pentanedione.
| Aspect | Details |
|---|---|
| Chemical Name | 1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- [1] |
| CAS Number | 56568-43-5 [1] |
| Molecular Formula | C₁₇H₁₄Br₂O₂ [1] |
| Molecular Weight | 410.105 g/mol [1] |
| Reagent | Bromine (Br₂) [1] |
| Solvent | Tetrachloromethane (CCl₄) [1] |
| Reaction Temperature | 60 °C [1] |
Although direct optimization data for this specific compound is limited, you can leverage general principles from related research to guide your work.
Based on the available information, the following workflow outlines the key stages for this synthesis. You will need to determine specific parameters like reaction time and bromine stoichiometry through experimentation.
To systematically optimize your yield, consider designing experiments that investigate the following key variables, as the existing literature does not provide definitive optimal conditions:
This table summarizes the core differences to help researchers make an informed choice.
| Feature | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |
|---|---|---|
| Physical Form | Solid, crystalline [1] | Dense, fuming liquid [1] |
| Handling & Safety | Easier and safer; minimizes exposure to toxic fumes [1] | Hazardous; emits corrosive orange fumes, requires extreme care [1] |
| Selectivity | Excellent for α-monobromination of 1,3-diketones and β-keto esters without dibromination [2] | Less selective; often leads to over-bromination and side reactions [2] |
| Primary Use Case | Selective radical (e.g., allylic) or electrophilic bromination under controlled conditions [1] [3] | Traditional reagent for both addition and substitution reactions; often requires more precise control to avoid side products [1] |
| Key Advantage | Provides a low, controlled concentration of Br₂, favoring selective reactions over addition [1] | Highly reactive but difficult to control; can react violently with alkenes [1] |
While a specific protocol for all diketones was not found, the following workflow generalizes best practices for achieving selective α-monobromination, based on the principles of using NBS [1] [2].
Key Protocol Details:
Here are answers to frequently asked questions that users might encounter during their experiments.
Q1: My reaction with NBS yielded a dibrominated product. How can I avoid this? A: The most common cause is using an excess of NBS. To ensure monobromination:
Q2: The reaction is proceeding too slowly. What can I do to accelerate it? A: While NBS reactions are often efficient, initiation can sometimes be improved.
Q3: Are there any specific handling precautions for NBS, given it's a solid? A: Yes. While safer than Br₂, NBS is still a powerful oxidizing and brominating agent.
The compound 2,4-pentanedione (also known as acetylacetone) is the direct precursor to 1,5-Dibromo-2,4-pentanedione. Understanding its characteristics is the first step in troubleshooting any synthesis.
To build a useful resource, you can structure it around common challenges in process scale-up. The table below outlines potential issues and their general investigative directions.
| Common Scaling Challenge | Key Questions for Troubleshooting |
|---|---|
| Yield and Purity | Is the starting material (2,4-pentanedione) of sufficient purity (e.g., 99%)? [1] Are reaction parameters (temperature, addition rate) tightly controlled? |
| Reaction Selectivity | Are there by-products from over-bromination or decomposition? Has reaction monitoring (e.g., TLC, GC-MS) been optimized to track selectivity? |
| Safety and Handling | Are the hazards of bromine and the resulting alkyl bromide product adequately controlled? Is the process designed to handle potential exotherms and corrosive vapors? |
| Purification | Is the work-up and purification procedure (e.g., washing, crystallization, distillation) efficient at removing impurities like hydrogen bromide or color bodies? |
For your support content, you can include a generalized workflow that researchers can adapt and optimize. The following diagram outlines the key stages from preparation to final product isolation.
Key Protocol Details to Include:
The table below clarifies the fundamental identities of the two compounds, confirming they are distinct chemical entities.
| Feature | 1,5-Dibromopentane | 1,5-Dibromo-2,4-pentanedione |
|---|---|---|
| CAS Number | 111-24-0 [1] [2] [3] | Information not found |
| Molecular Formula | C5H10Br2 [4] [5] [1] | C5H6Br2O2 [6] |
| Molecular Weight | 229.94 g/mol [1] [2] | Information not found |
| Chemical Structure | Br(CH2)5Br [1] [2] | Information not found |
| IUPAC Name | Pentane, 1,5-dibromo- [2] [3] | This compound [6] |
The core structural difference is that 1,5-Dibromopentane is a simple alkane chain, while this compound is a diketone derivative containing oxygen atoms. This fundamental difference dictates their physical properties and chemical reactivity.
The diagram above illustrates the fundamental structural relationship between the two chemicals, highlighting their different functional groups which lead to distinct properties and applications.
The following table summarizes the key physical and chemical properties of 1,5-Dibromopentane, compiled from several chemical databases.
| Property | Value | Reference |
|---|---|---|
| Melting Point | -34 °C (lit.) / 233.2 K | [1] [2] |
| Boiling Point | 110 °C at 15 mmHg (lit.) / 224.5 °C at 760 mmHg / 495.5 K | [1] [2] [3] |
| Density | 1.688 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | 1.504 | [3] |
| Flash Point | >230 °F / 94.7 °C | [1] [3] |
| Water Solubility | Insoluble | [1] [3] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [3] |
| Vapor Density | 8 (vs air) | [1] [3] |
The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for 1,5-Dibromopentane, including [4]:
1,5-Dibromopentane is commonly used as a bis-alkylating agent to build cyclic and bridged structures in organic synthesis [1]:
The lack of publicly available data for this compound suggests it may be a specialty or novel compound. To proceed with your comparison, I suggest you:
The following table summarizes the performance and application of different brominating agents in the functionalization of carbonyl compounds, particularly for forming β-bromo ketones and in α-bromination reactions.
| Brominating Agent | Reaction Type / Substrate | Performance & Yield | Key Reaction Conditions | Advantages & Limitations |
|---|
| Ceric Ammonium Nitrate (CAN) / KBr [1] | Synthesis of β-bromo ketones from cyclopropyl alcohols [1] | 71% to 92% isolated yield [1] | 2 equiv CAN, 1 equiv KBr, two-phase CH₂Cl₂/H₂O system, rt [1] | Advantage: Mild, neutral conditions; excellent yields for β-functionalization. Limitation: Requires a pre-formed cyclopropyl alcohol precursor. | | N-Bromosuccinimide (NBS) [2] | Organocatalytic enantioselective α-bromination of aldehydes [2] | Initially low yield (4%) and poor enantioselectivity; optimized to 73% yield (78:22 e.r.) [2] | HFIP solvent, Jørgensen-Hayashi catalyst, addition of succinimide and water, rt [2] | Limitation (Initial): Fast catalyst deactivation; dibromination side-reaction. Advantage (Optimized): Uses common, inexpensive reagent. | | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) [3] | General bromination for compound synthesis [3] | Can achieve bromination with half the molar quantity compared to NBS [3] | Not specified for diketones; reactivity is considered comparable to NBS [3] | Advantage: Cost-effective; two reactive bromine atoms per molecule. Limitation: Less common in lab-scale R&D. |
Here are the detailed methodologies for the key experiments cited in the comparison table.
This method provides a route to valuable β-bromo ketone intermediates from cyclopropyl alcohols.
This protocol outlines challenging yet optimized conditions for the enantioselective α-bromination of aldehydes using NBS.
The experimental data highlights that the "best" brominating agent is highly dependent on your specific synthetic goal.
To help visualize the decision-making process for selecting and optimizing a bromination protocol, the following diagram outlines the key considerations.
The search results contain the ¹H NMR spectrum for 2,4-Dibromopentane, a compound with a similar name but a different structure (it lacks the diketone functional groups) [1]. The data from a 400 MHz spectrum in CDCl₃ is summarized below.
| Proton Group | Chemical Shift (δ, ppm) |
|---|---|
| A | 4.372 |
| B | 4.204 |
| C | 2.500 |
| D | 2.176 |
| E | 2.10 |
| F | 1.761 |
| G | 1.719 |
Note: The spectral code indicates that the solvent was CDCl₃, and the peaks marked with "1" likely correspond to the proton at position 3 (CH₂) between the two chiral centers, showing complex coupling [1].*
Since direct data is unavailable, here is a methodological approach you can use to obtain and analyze the NMR spectrum for your compound of interest.
For 1,5-Dibromo-2,4-pentanedione (C5H6Br2O2), you can predict the proton environments and their approximate chemical shifts:
To characterize your compound, you can follow this general workflow for NMR analysis. The diagram below outlines the key steps.
Key Experimental Details:
For your comparison guide, you could contrast the anticipated properties of this compound with its chloro-analog, 1,5-Dichloro-2,4-pentanedione, which is a known compound used in organic synthesis [2] [3] [4]. The different halogens would lead to distinct chemical shifts and reactivity.
The table below summarizes the available fundamental information for this compound. Please note that key spectroscopic data (NMR, IR, MS) is absent from the search results.
| Property | Value |
|---|---|
| CAS Number | 68864-57-3 [1] |
| Molecular Formula | C5H6Br2O2 [2] [1] |
| Molecular Weight | 257.91 g/mol [1] |
| Melting Point | 6-7 °C [1] |
| Boiling Point | 296.0±20.0 °C (Predicted) [1] |
| Density | 1.958±0.06 g/cm³ (Predicted) [1] |
| pKa | 6.89±0.10 (Predicted) [1] |
| Status | Discontinued [1] |
Although data for your specific compound is missing, the search results provide a clear example of how similar brominated carbonyl compounds are characterized. The following diagram illustrates a general experimental workflow, with specific examples drawn from the synthesis and analysis of compound 2 (3-Bromo-2,6-dihydroxyacetophenone) as reported in the literature [3].
Key Experimental Details from Literature [3]: